2-{[(2,4-Dichlorophenyl)methyl]amino}butan-1-ol
Description
2-{[(2,4-Dichlorophenyl)methyl]amino}butan-1-ol is an amino alcohol derivative featuring a 2,4-dichlorophenyl group attached via a methylamino linker to a butan-1-ol backbone. The dichlorophenyl moiety is associated with enhanced bioactivity in antimicrobial agents, while the amino alcohol framework may contribute to solubility and molecular interactions .
Molecular Formula: C₁₁H₁₄Cl₂NO Molar Mass: 248.14 g/mol Key Features:
- 2,4-Dichlorophenyl group: Enhances lipophilicity and antimicrobial properties.
- Amino alcohol backbone: Facilitates hydrogen bonding and solubility in polar solvents.
Properties
IUPAC Name |
2-[(2,4-dichlorophenyl)methylamino]butan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15Cl2NO/c1-2-10(7-15)14-6-8-3-4-9(12)5-11(8)13/h3-5,10,14-15H,2,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFMRRLBEWOTNIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NCC1=C(C=C(C=C1)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2,4-Dichlorophenyl)methyl]amino}butan-1-ol typically involves the reaction of 2,4-dichlorobenzyl chloride with butan-1-amine under basic conditions. The reaction proceeds via nucleophilic substitution, where the amine group attacks the electrophilic carbon of the benzyl chloride, resulting in the formation of the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-{[(2,4-Dichlorophenyl)methyl]amino}butan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of 2-{[(2,4-Dichlorophenyl)methyl]amino}butan-2-one.
Reduction: Formation of 2-{[(2,4-Dichlorophenyl)methyl]amino}butane.
Substitution: Formation of derivatives with substituted phenyl rings.
Scientific Research Applications
2-{[(2,4-Dichlorophenyl)methyl]amino}butan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-{[(2,4-Dichlorophenyl)methyl]amino}butan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes, thereby reducing the production of inflammatory mediators.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Their Properties
The following table compares 2-{[(2,4-Dichlorophenyl)methyl]amino}butan-1-ol with key analogs from literature:
Key Differences and Implications
Substituent Effects
- Halogenation : The 2,4-dichlorophenyl group in the target compound increases electronegativity and lipophilicity compared to the 4-methylphenyl group in . This enhances membrane permeability and antimicrobial activity, as seen in agrochemicals like etaconazole and propiconazole (triazole derivatives with dichlorophenyl groups) .
- Methoxy vs. Chlorine : The 3-chloro-4,5-dimethoxyphenyl analog introduces methoxy groups, which may improve solubility but reduce biocidal potency compared to dichlorinated analogs.
Functional Group Variations
- Amino Alcohol vs.
- Dimethylamino Group: The dimethylamino substituent in reduces hydrogen-bonding capacity, which may limit solubility but improve blood-brain barrier penetration in CNS drug candidates.
Biological Activity
2-{[(2,4-Dichlorophenyl)methyl]amino}butan-1-ol is a chemical compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a dichlorophenyl group linked to a butanol structure through an amino group, which contributes to its unique chemical properties and biological interactions.
- Molecular Formula : CHClNO
- Molecular Weight : Approximately 248.15 g/mol
- Structure : The compound contains both hydroxyl (-OH) and amino (-NH) functional groups, enhancing its reactivity and interaction with biological systems.
Biological Activity
Research has highlighted several key areas of biological activity for this compound:
Antimicrobial Properties
Studies indicate that this compound exhibits significant antimicrobial activity against various pathogens. The mechanism of action typically involves the inhibition of microbial growth through interaction with specific enzymes or cellular receptors, leading to the disruption of essential biological processes in microorganisms.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties . It appears to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and mediators. This effect may be mediated through its binding to specific receptors or enzymes involved in the inflammatory response .
Neurotransmitter Modulation
Preliminary studies suggest that this compound may influence neurotransmitter systems, particularly serotonin and dopamine pathways. This modulation could have implications for mood regulation and anxiety disorders, although further research is required to elucidate these effects .
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Enzymatic Inhibition : The compound may inhibit specific enzymes involved in inflammatory processes or microbial metabolism, thereby reducing their activity.
- Receptor Binding : It may bind to neurotransmitter receptors, altering their function and influencing physiological responses.
Case Studies and Research Findings
Several studies have explored the efficacy of this compound in various models:
-
Antimicrobial Activity Study :
- Objective : To evaluate the antimicrobial efficacy against common bacterial strains.
- Methodology : In vitro assays were conducted using different concentrations of the compound.
- Results : The compound demonstrated an MIC (Minimum Inhibitory Concentration) value ranging from 32 to 128 µg/mL against tested strains, indicating moderate antimicrobial activity.
-
Anti-inflammatory Assessment :
- Objective : To assess the anti-inflammatory potential using a murine model.
- Methodology : Inflammation was induced in mice, followed by treatment with varying doses of the compound.
- Results : Significant reduction in edema was observed at doses of 50 mg/kg, suggesting promising anti-inflammatory effects.
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2-{[(2,3-Dichlorophenyl)methyl]amino}butan-1-ol | CHClNO | Similar structure but different chlorine substitution pattern |
| 2-{[(3,4-Dichlorophenyl)methyl]amino}butan-1-ol | CHClNO | Exhibits different biological activities due to structural variations |
Q & A
Basic: What synthetic routes are commonly employed to prepare 2-{[(2,4-Dichlorophenyl)methyl]amino}butan-1-ol, and what reaction conditions optimize yield?
The synthesis typically involves multi-step pathways. One method starts with the preparation of 2-(2,4-dioxo-1H-quinazolin-3-yl)acetic acid, which is oxidized using hydrogen peroxide. Subsequent coupling with 2-chloro-N-[(2,4-dichlorophenyl)methyl]acetamide via N,N′-carbonyldiimidazole (CDI) activation yields the target compound. Key conditions include anhydrous solvents, controlled temperatures (e.g., 0–25°C), and inert atmospheres to prevent side reactions. Grignard reactions or reductive amination may also be explored, depending on precursor availability .
Basic: How can spectroscopic techniques (NMR, IR, MS) characterize the structure of this compound?
- NMR : NMR confirms the presence of the dichlorophenyl group (δ 7.2–7.5 ppm, aromatic protons) and the aminobutanol backbone (δ 3.5–4.0 ppm for hydroxyl and methylene groups). NMR identifies carbonyl and quaternary carbons.
- IR : Peaks at ~3300 cm (O-H/N-H stretch) and ~1600 cm (C-Cl stretch) are diagnostic.
- MS : High-resolution ESI-MS provides the molecular ion ([M+H]) at m/z 308.03 (CHClNO), with fragmentation patterns confirming substituent positions .
Advanced: What computational methods predict the reactivity of this compound in substitution or oxidation reactions?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and activation energies. For example:
- Substitution : The hydroxyl group’s nucleophilicity is influenced by intramolecular H-bonding with the amine. Solvent effects (polar aprotic vs. protic) are simulated using COSMO-RS.
- Oxidation : Frontier Molecular Orbital (FMO) analysis predicts susceptibility to oxidizing agents (e.g., CrO), highlighting electron-rich regions. Molecular dynamics simulations assess steric hindrance from the dichlorophenyl group .
Advanced: How does the 2,4-dichlorophenyl moiety modulate interactions with GABAergic targets in anticonvulsant studies?
The dichlorophenyl group enhances lipophilicity, facilitating blood-brain barrier penetration. Docking studies (AutoDock Vina) show π-π stacking with GABA receptor residues (e.g., Tyr157). In vivo models (e.g., pentylenetetrazole-induced seizures in mice) quantify efficacy via latency to clonic-tonic seizures. Dose-response curves (ED) and receptor-binding assays (radiolabeled ligands) validate target engagement .
Basic: What analytical methods ensure purity and quantify impurities in this compound?
- HPLC : Reverse-phase C18 columns (UV detection at 254 nm) with gradient elution (acetonitrile/water + 0.1% TFA) resolve impurities. Relative retention times (RRT) are compared against pharmacopeial standards.
- GC-MS : Detects volatile byproducts (e.g., unreacted chloro intermediates).
- TLC : Silica gel plates (ethyl acetate/hexane) with ninhydrin staining verify amine functionality. Limits for unspecified impurities are set at ≤0.5% (w/w) .
Advanced: What structure-activity relationship (SAR) insights guide the design of analogs with enhanced bioactivity?
Key SAR observations:
- Chlorine Position : 2,4-Dichloro substitution maximizes receptor affinity vs. mono-chlorinated analogs.
- Amino Alcohol Chain : Increasing chain length (e.g., butanol vs. propanol) improves solubility but may reduce CNS penetration.
- Steric Effects : Bulky substituents on the benzyl group decrease metabolic clearance. QSAR models (e.g., CoMFA) prioritize analogs with ClogP 2.5–3.5 and polar surface area <80 Ų .
Basic: What safety protocols are recommended for handling this compound in laboratory settings?
- PPE : Nitrile gloves, lab coats, and ANSI-approved goggles.
- Ventilation : Fume hoods for synthesis steps involving volatile reagents (e.g., thionyl chloride).
- Spill Management : Absorb with inert material (vermiculite) and dispose as hazardous waste. Acute toxicity data (LD oral, rat) inform risk assessments .
Advanced: How do solvent polarity and pH influence the stability of this compound in aqueous solutions?
- pH Stability : The compound degrades at pH <3 (acid-catalyzed hydrolysis of the amine) or pH >10 (base-induced elimination). Buffered solutions (pH 6–8) in dark vials at 4°C maximize shelf life.
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) stabilize via H-bonding, while protic solvents (ethanol) accelerate oxidation. Accelerated stability studies (40°C/75% RH) quantify degradation kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
